Quantified Differences in Gas-Phase Proton Affinity and Ionization Energy vs. N,N-Dimethyl- and N,N-Diethylaniline
Gas-phase basicity, a fundamental property governing reactivity in non-condensed phases and certain catalytic cycles, increases significantly with the steric bulk of the N-alkyl groups. Research shows that the proton affinity (PA) of N,N-di-n-propylaniline is substantially higher than that of N,N-dimethylaniline. This is a direct head-to-head comparison where the measured difference provides a quantifiable metric for selecting the appropriate amine for processes where proton transfer is a key step [1].
| Evidence Dimension | Gas-Phase Proton Affinity (PA) |
|---|---|
| Target Compound Data | 963.0 kJ/mol |
| Comparator Or Baseline | N,N-Dimethylaniline: 934.7 kJ/mol (derived from 223.4 kcal/mol) [1] |
| Quantified Difference | ΔPA ≈ 28.3 kJ/mol (Target vs. Comparator) |
| Conditions | Gas phase; determined by ion cyclotron resonance (ICR) spectrometry [1]. |
Why This Matters
This ~28 kJ/mol difference in proton affinity directly impacts the equilibrium of proton-transfer reactions, making N,N-dipropylaniline a measurably stronger base in the gas phase and a distinct choice for applications like chemical ionization or specific catalytic cycles.
- [1] Lias, S. G., Jackson, J.-A. A., Argentar, H., & Liebman, J. F. (1985). Substituted N,N-Dialkylanilines: Relative Ionization Energies and Proton Affinities through Determination of Ion-Molecule Reaction Equilibrium Constants. The Journal of Organic Chemistry, 50(3), 333-338. View Source
